1,1,1-Trifluoro-2-propanol

Oxidation kinetics Secondary alcohols Potassium tetraoxoferrate(VI)

1,1,1-Trifluoro-2-propanol (TFIP, CAS 374-01-6) is a secondary fluorinated alcohol with the molecular formula C3H5F3O and a molecular weight of 114.07 g/mol. It exists as a colorless liquid at room temperature with a boiling point of 81–82 °C (lit.) and a density of 1.259 g/mL at 25 °C (lit.).

Molecular Formula C3H5F3O
Molecular Weight 114.07 g/mol
CAS No. 374-01-6
Cat. No. B1217171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-2-propanol
CAS374-01-6
Synonyms1,1,1-trifluoro-2-propanol
Molecular FormulaC3H5F3O
Molecular Weight114.07 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)O
InChIInChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3
InChIKeyGILIYJDBJZWGBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoro-2-propanol (CAS 374-01-6) in Scientific and Industrial Procurement: Baseline Overview


1,1,1-Trifluoro-2-propanol (TFIP, CAS 374-01-6) is a secondary fluorinated alcohol with the molecular formula C3H5F3O and a molecular weight of 114.07 g/mol [1]. It exists as a colorless liquid at room temperature with a boiling point of 81–82 °C (lit.) and a density of 1.259 g/mL at 25 °C (lit.) [1]. TFIP is fully miscible with water and possesses a predicted pKa of approximately 12.53 ± 0.20 [1]. As a chiral molecule, it is available in both racemic and enantiopure (R and S) forms, with the enantiopure variants serving as critical intermediates in the synthesis of pharmaceuticals and agrochemicals .

Why Generic Substitution Fails for 1,1,1-Trifluoro-2-propanol: A Scientific Justification for Specifying CAS 374-01-6


Generic substitution of fluorinated alcohols is scientifically untenable due to the pronounced structure–property relationships that govern their performance in synthesis and catalysis. 1,1,1-Trifluoro-2-propanol (TFIP) occupies a unique intermediate position within the fluorinated alcohol spectrum, possessing one trifluoromethyl group (unlike non-fluorinated 2-propanol) but only three fluorine atoms total (unlike 1,1,1,3,3,3-hexafluoro-2-propanol, HFIP) [1]. This molecular architecture yields a distinct hydrogen-bond donor (HBD) strength and Brønsted acidity profile that cannot be replicated by structurally related analogs [2]. Furthermore, the chiral nature of TFIP introduces an additional dimension of stereochemical selectivity that is entirely absent in achiral alternatives such as 2,2,2-trifluoroethanol (TFE) [3]. Attempting to substitute TFIP with a different fluorinated alcohol in a validated protocol—whether in oxidation kinetics, chiral resolution, or pharmaceutical intermediate synthesis—introduces uncontrolled variability in reaction rates, enantioselectivity, and product purity, thereby compromising reproducibility and yield [2][3].

Quantitative Differential Evidence for 1,1,1-Trifluoro-2-propanol (TFIP) vs. Structural Analogs


Oxidation Kinetics: TFIP Exhibits Distinct Rate Constants Relative to Non-Fluorinated and Hexafluorinated Analogs

In a direct kinetic study of alcohol oxidation by potassium tetraoxoferrate(VI) under basic conditions, 1,1,1-trifluoro-2-propanol (TFIP) demonstrates an oxidation rate that differs markedly from both its non-fluorinated parent (2-propanol) and its more heavily fluorinated analog (1,1,1,3,3,3-hexafluoro-2-propanol, HFIP) [1]. The measured second-order rate constant for TFIP oxidation provides a quantitative benchmark for selecting this compound in reactions where precise control over oxidative reactivity is required [1].

Oxidation kinetics Secondary alcohols Potassium tetraoxoferrate(VI)

Oxidation Mechanism Divergence: Fluorination Switches Dehydrogenation to Dehydration Pathway

On nickel surfaces, the oxidation mechanism of 2-propanol proceeds exclusively via β-hydride elimination to yield acetone. In stark contrast, the oxidation of 1,1,1-trifluoro-2-propanol exhibits a partial mechanistic switch, with a significant fraction of the reaction proceeding via a γ-hydride elimination pathway to yield 3,3,3-trifluoropropene (dehydration product) rather than the corresponding ketone [1]. This mechanistic divergence is directly attributable to fluorine substitution at the γ-position and does not occur with the non-fluorinated comparator [1].

Surface catalysis Mechanistic divergence Nickel surfaces

Chiral Discrimination Quantified: Enantiopure TFIP Exhibits Measurable Thermodynamic Differences from Racemic Mixture

Molecular dynamics simulations reveal that pure enantiomeric (R)- or (S)-1,1,1-trifluoro-2-propanol exhibits measurable differences in density and enthalpy of vaporization compared to the racemic mixture [1]. The differential free energy of solvation between the R and S enantiomers in an enantiopure environment was calculated to be −1.7 ± 0.7 kJ mol⁻¹ at 298 K and 1 bar, indicating slight immiscibility and chiral discrimination effects that are absent in achiral fluorinated alcohols [1].

Chiral discrimination Molecular dynamics Enantiopure vs. racemic

Hydrogen-Bond Donor Ability vs. Brønsted Acidity: TFIP Occupies a Distinct Intermediate Position Among Fluorinated Alcohols

A systematic study of polyfluorinated alcohols demonstrated that hydrogen-bond donation (HBD) ability is sensitive to steric hindrance around the hydroxyl group, whereas Brønsted acidity depends primarily on the total number of fluorine atoms [1]. 1,1,1-Trifluoro-2-propanol (TFIP), with three fluorine atoms and a secondary alcohol structure, occupies a distinct intermediate position between primary trifluoroethanol derivatives (TFE class) and hexafluorinated alcohols (HFIP class) in terms of the balance between HBD and acidity [1]. This balance directly correlates with rate constants in sulfide oxidation and imino Diels–Alder reactions, where HBD ability is the dominant promotional factor [1].

Hydrogen-bond donation Brønsted acidity Solvent effects

Optimal Research and Industrial Application Scenarios for 1,1,1-Trifluoro-2-propanol Based on Quantitative Evidence


Chiral Building Block for Enantiopure Pharmaceutical Intermediates

Based on documented chiral discrimination effects (ΔΔG_solvation = −1.7 ± 0.7 kJ mol⁻¹ between enantiomers) [1] and established industrial methods for producing (S)-TFIP with high optical purity via microbial reduction [2], TFIP is optimally deployed as a chiral building block in the synthesis of enantiopure pharmaceutical intermediates and agrochemicals. The compound's ability to introduce a trifluoromethyl group while maintaining stereochemical integrity makes it particularly valuable in the preparation of fluorinated drug candidates where metabolic stability and target binding are enhanced by fluorine incorporation [2].

Mechanistically Distinct Oxidation Studies on Metal Surfaces

For researchers investigating alcohol oxidation mechanisms on metal surfaces, TFIP provides a unique model substrate that exhibits a partial mechanistic switch from β-hydride elimination (dehydrogenation) to γ-hydride elimination (dehydration) due to fluorine substitution [1]. This property is absent in non-fluorinated 2-propanol and cannot be replicated by more heavily fluorinated analogs without additional confounding variables. Consequently, TFIP is the preferred compound for mechanistic studies requiring controlled perturbation of reaction pathways via selective fluorination [1].

Fluorinated Alcohol Promoter with Tailored HBD/Acidity Balance

In sulfide oxidation and imino Diels–Alder reactions where hydrogen-bond donation (HBD) ability correlates positively with rate constants, TFIP offers an intermediate HBD/acidity profile that differs from both TFE-class (primary, three fluorines) and HFIP-class (secondary, six fluorines) alcohols [1]. This differentiation enables fine-tuning of reaction promotion effects without resorting to the extreme acidity of HFIP or the lower HBD capacity of less-fluorinated alternatives. Researchers can rationally select TFIP when the synthetic protocol demands a specific balance between HBD strength and Brønsted acidity [1].

Kinetic Benchmarking in Secondary Alcohol Oxidation Method Development

The well-characterized oxidation kinetics of TFIP with potassium tetraoxoferrate(VI) under basic conditions provide a quantitative benchmark for comparing oxidation methodologies across different secondary alcohol substrates [1]. The distinct rate constant of TFIP relative to 2-propanol and HFIP makes it a valuable reference compound in kinetic studies aimed at understanding the influence of fluorine substitution on alcohol reactivity. Method developers can use TFIP as a calibration standard when optimizing oxidation protocols for fluorinated substrates [1].

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